5-(Propoxymethyl)quinolin-8-ol
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Overview
Description
5-(Propoxymethyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound is characterized by the presence of a propoxymethyl group at the 5-position of the quinolin-8-ol structure.
Preparation Methods
The synthesis of 5-(Propoxymethyl)quinolin-8-ol typically involves the introduction of a propoxymethyl group to the quinolin-8-ol core. One common method involves the reaction of quinolin-8-ol with propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(Propoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-8-ol derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups attached to the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by electron-withdrawing groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-(Propoxymethyl)quinolin-8-ol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms involved .
Comparison with Similar Compounds
5-(Propoxymethyl)quinolin-8-ol can be compared with other quinolin-8-ol derivatives, such as:
Quinolin-8-ol: The parent compound, known for its broad-spectrum antimicrobial activity.
Clioquinol: An 8-hydroxyquinoline derivative with iodine substitution, used as an antifungal and antibacterial agent.
8-Hydroxyquinoline-5-sulfonic acid: A sulfonated derivative with enhanced water solubility and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other derivatives.
Properties
CAS No. |
22049-20-3 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-(propoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C13H15NO2/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,15H,2,8-9H2,1H3 |
InChI Key |
DQZHKQYVEGZFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=C2C=CC=NC2=C(C=C1)O |
solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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